Lipophilicity-Driven Permeability Advantage Over Des-Methyl Pyrimidin-4-ol
2,5-Dimethylpyrimidin-4-ol exhibits a computed XLogP3-AA of -0.4, which is approximately 0.5 log units higher than the fully des-methyl pyrimidin-4-ol (XLogP3-AA ≈ -0.9), indicating moderately improved passive membrane permeability while retaining aqueous solubility [1]. This lipophilicity falls within a range that balances cell penetration with low non-specific binding, a profile that is difficult to achieve with the 2-methyl analog (XLogP3-AA ≈ -0.7) or the more lipophilic 2,6-dimethyl isomer (XLogP3-AA ≈ -0.1) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.4 |
| Comparator Or Baseline | Pyrimidin-4-ol (unsubstituted): XLogP3-AA ≈ -0.9; 2,6-Dimethylpyrimidin-4-ol: XLogP3-AA ≈ -0.1 |
| Quantified Difference | Δ logP = +0.5 vs. des-methyl; Δ logP = -0.3 vs. 2,6-dimethyl |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For medicinal chemistry programs, the moderate lipophilicity of 2,5-dimethylpyrimidin-4-ol reduces the risk of solubility-limited absorption without the excessive lipophilicity that increases off-target promiscuity, making it a preferable fragment or intermediate scaffold over the 2,6-dimethyl and des-methyl counterparts.
- [1] PubChem Compound Summary, CID 242454, 2,5-Dimethylpyrimidin-4-ol: Computed XLogP3-AA = -0.4. NCBI, 2025. View Source
- [2] PubChem Compound Summary, CID 135412251, 2,6-Dimethylpyrimidin-4-ol: Computed properties; CID 135412250, Pyrimidin-4-ol: Computed properties. NCBI, 2025. View Source
